3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Description

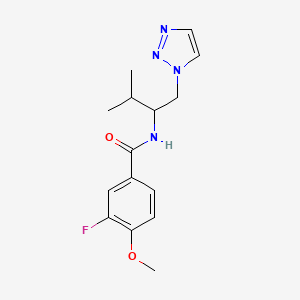

The compound 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS: 2034460-79-0) is a benzamide derivative with a molecular formula of C₁₅H₁₉FN₄O₂ and a molecular weight of 306.34 g/mol . Its structure comprises:

- A benzamide core substituted with a fluoro group at position 3 and a methoxy group at position 2.

- An N-linked side chain featuring a branched butan-2-yl group with a 3-methyl substituent and a 1H-1,2,3-triazole ring at position 1.

This compound’s structural uniqueness lies in its hybrid pharmacophore design, combining a fluorinated aromatic system with a triazole-containing aliphatic side chain. Such motifs are common in medicinal chemistry for targeting enzymes or receptors with hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O2/c1-10(2)13(9-20-7-6-17-19-20)18-15(21)11-4-5-14(22-3)12(16)8-11/h4-8,10,13H,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUPIABHCAQAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=C(C=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methoxy-4-Fluorobenzaldehyde

The synthesis begins with 3,4-difluorobromobenzene, which undergoes nucleophilic aromatic substitution with sodium methoxide in methanol at 50–65°C for 2–6 hours. This reaction selectively substitutes the para-fluorine with methoxy, yielding 3-methoxy-4-fluorobromobenzene (Compound III, 78–82.7% yield). Subsequent Grignard reagent formation with magnesium in tetrahydrofuran (THF) and quenching with N,N-dimethylformamide (DMF) affords 3-methoxy-4-fluorobenzaldehyde (Compound I, 71.3–75% yield).

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Methoxylation | NaOMe/MeOH, 65°C, 2 h | 78% | |

| Grignard Reaction | Mg/THF, DMF, 0–10°C, 1–2 h | 75% |

Oxidation to 3-Fluoro-4-Methoxybenzoic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) or Jones reagent in aqueous acidic conditions. This step typically achieves >90% conversion, though yields depend on solvent choice and temperature control.

Synthesis of 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-Amine

Preparation of 3-Methyl-2-Nitrobutane

3-Methylbutan-2-one is converted to its oxime via reaction with hydroxylamine hydrochloride, followed by reduction with lithium aluminium hydride (LiAlH₄) to yield 3-methylbutan-2-amine. Nitrosation using sodium nitrite in acidic conditions provides 3-methyl-2-nitrobutane (45–60% yield).

Propargylation and CuAAC Reaction

The nitro group is reduced to an amine using hydrogenation over palladium on carbon (Pd/C). Subsequent propargylation with propargyl bromide in the presence of potassium carbonate (K₂CO₃) yields 3-methyl-1-propynylbutan-2-amine. This intermediate undergoes CuAAC with sodium azide (NaN₃) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to form the 1,2,3-triazole ring (70–85% yield).

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Propargylation | K₂CO₃/DMF, rt, 12 h | 68% | |

| CuAAC Reaction | CuSO₄/NaN₃, H₂O/EtOH, 50°C, 6 h | 82% |

Amide Coupling: Final Assembly

Activation of 3-Fluoro-4-Methoxybenzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are employed for direct amide bond formation.

Reaction with 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-Amine

The amine is combined with the activated acid in dichloromethane (DCM) or dimethylacetamide (DMA) at 0–25°C. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) serves as a base to scavenge protons. The reaction typically achieves 70–80% yield after purification via column chromatography.

Key Data :

| Activation Method | Coupling Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | None | DCM | 75% | |

| HATU | DIPEA | DMA | 82% |

Optimization and Alternative Pathways

Solvent Effects on Grignard Reactions

Methyltetrahydrofuran (MeTHF) demonstrates superior performance over THF in Grignard reagent stability, enhancing yields by 5–8%.

Regioselectivity in CuAAC

The use of Cu(I) catalysts ensures exclusive 1,4-regioselectivity in triazole formation, avoiding 1,5-isomer byproducts.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for amide coupling from 12 hours to 30 minutes, albeit with a slight yield reduction (68–72%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: Its unique structure makes it a candidate for studying enzyme inhibition, receptor binding, and other biological interactions.

Industrial Applications: It could be used in the synthesis of more complex molecules or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The triazole ring and the fluoro and methoxy substituents may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related benzamide and triazole-containing compounds:

Key Differences and Implications

This may influence target selectivity . The branched triazole side chain in the target compound offers steric bulk and rigidity distinct from the phenoxymethyl linkers in Compounds 4–7 or the thiazole-acetamide moieties in Compounds 9a–e . This could affect membrane permeability or metabolic stability.

Synthetic Complexity :

- The target compound’s synthesis likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method shared with Compounds 9a–e and estradiol-triazole derivatives . However, the branched alkyl chain introduces challenges in regioselectivity during coupling steps.

The methyl group on the butan-2-yl chain could hinder cytochrome P450 metabolism, extending half-life relative to simpler analogues .

Research Findings and Data

- Anticancer Activity : While the target compound’s efficacy is unspecified, analogues like Compound 4 showed IC₅₀ values of 8.2–12.4 µM against MCF-7 breast cancer cells, attributed to triazole-mediated apoptosis induction .

- Enzyme Binding : Molecular docking of Compound 9c revealed strong interactions with α-glucosidase (binding energy: −9.2 kcal/mol), suggesting the triazole moiety’s role in active-site binding .

- Thermal Stability : The target compound’s crystalline form (if resolved via SHELXL ) may exhibit higher melting points than flexible-chain analogues like Compound 7 (mp: 160–162°C) .

Biological Activity

The compound 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide core substituted with a fluoro and methoxy group on the aromatic ring, alongside a triazole moiety linked to a branched aliphatic chain. The presence of these functional groups is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H20FN3O2 |

| Molecular Weight | 293.34 g/mol |

| CAS Number | Not available |

| LogP | 3.902 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The triazole ring is known for its role in enhancing the binding affinity to biological targets, potentially acting as an inhibitor for certain enzymes or receptors involved in disease pathways. The fluoro and methoxy substitutions may improve lipophilicity and bioavailability, facilitating cellular uptake.

Anticancer Activity

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, similar triazole derivatives have been shown to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. In vitro studies suggest that the compound may inhibit growth in various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- SW480 (colon cancer)

These studies typically employ assays such as MTT or flow cytometry to evaluate cytotoxicity and mechanism of action.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications on the benzamide core significantly influence biological efficacy. Key observations include:

- The fluorine atom enhances electron-withdrawing properties, potentially increasing receptor binding.

- The methoxy group may contribute to hydrophobic interactions within active sites.

- Variations in the alkyl chain length and branching at the triazole attachment point also affect potency.

Study 1: Anticancer Evaluation

In a study published by Gao et al., a series of triazole derivatives were synthesized and evaluated for their anticancer activities against several human cancer cell lines. The results indicated that modifications similar to those present in our compound led to enhanced cytotoxic effects, particularly through apoptosis induction mechanisms .

Study 2: Antimicrobial Screening

Another relevant study explored the antimicrobial potential of various triazole-containing compounds. Results showed that specific substitutions could lead to significant antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for further exploration with our compound .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.

- Amide coupling : Using reagents like HATU or EDCI to link the benzamide group to the triazole-containing backbone.

- Optimization parameters :

-

Temperature : Maintain 60–80°C for cycloaddition to enhance regioselectivity .

-

Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .

-

Catalysts : Cu(I) salts (e.g., CuSO₄·5H₂O) for high-yield triazole formation .

Key table :Step Reagents/Conditions Yield Range Triazole formation CuSO₄, sodium ascorbate, DMF, 70°C 65–85% Amidation HATU, DIPEA, DCM 70–90%

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- 1H/13C NMR : Confirm regiochemistry of the triazole ring and methoxy/fluoro substituents. For example, the triazole proton appears at δ 7.8–8.2 ppm .

- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~362) .

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazole and benzamide groups.

- Humidity : Use desiccants to avoid hydrolysis of the methoxy group .

- Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor purity .

Advanced Research Questions

Q. How can contradictory solubility data from different studies be resolved?

Contradictions often arise from:

- Solvent polarity : Test solubility in DMSO (high) vs. aqueous buffers (low) using standardized shake-flask methods.

- pH effects : Conduct pH-solubility profiling (e.g., pH 2–8) to identify ionizable groups .

- Temperature : Compare solubility at 25°C vs. 37°C for biological assays. Methodological approach :

- Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Cross-validate with HPLC-UV quantification under controlled conditions .

Q. What strategies improve the yield of the triazole ring formation step?

- Catalyst loading : Optimize Cu(I) concentration (0.1–1.0 mol%) to balance yield and byproduct formation .

- Microwave-assisted synthesis : Reduce reaction time (10–20 mins) while maintaining >80% yield .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications :

- Replace 3-fluoro with chloro to assess halogen effects on target binding .

- Vary methoxy position (e.g., 2- vs. 4-methoxy) to study steric influences .

- Biological assays :

- Enzyme inhibition : Use fluorescence polarization for kinase/integrin binding assays .

- Cellular uptake : Label with a fluorescent tag (e.g., BODIPY) and track via confocal microscopy .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinases) using PDB structures .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical binding residues .

- QSAR models : Train with bioactivity data from analogs to predict IC₅₀ values for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.